Chloropropylate-d7

Catalog No.
S12887179
CAS No.
M.F
C17H16Cl2O3
M. Wt
346.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloropropylate-d7

Product Name

Chloropropylate-d7

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate

Molecular Formula

C17H16Cl2O3

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C17H16Cl2O3/c1-11(2)22-16(20)17(21,12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,21H,1-2H3/i1D3,2D3,11D

InChI Key

AXGUBXVWZBFQGA-UENXPIBQSA-N

Canonical SMILES

CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O

Chloropropylate-d7 is a deuterated derivative of chloropropylate, which is an ester compound with the molecular formula C17H16Cl2O3C_{17}H_{16}Cl_2O_3 and a molecular weight of approximately 339.21 g/mol. The deuterated form, Chloropropylate-d7, has the molecular formula C17H9D7Cl2O3C_{17}H_{9}D_{7}Cl_{2}O_{3} and a molecular weight of around 346.26 g/mol . This compound is characterized by the presence of seven deuterium atoms, which are isotopes of hydrogen, replacing regular hydrogen atoms in the chloropropylate structure. This modification enhances its utility in various research applications, particularly in studies involving metabolic pathways and

Typical for esters and halogenated compounds. Key reactions include:

  • Hydrolysis: Chloropropylate-d7 can be hydrolyzed in the presence of water and an acid or base to form chloropropanol and acetic acid derivatives.
  • Decarboxylation: Following hydrolysis, it may undergo decarboxylation, leading to the release of carbon dioxide .
  • Substitution Reactions: The chlorine atoms in the compound can be replaced by nucleophiles, which can lead to various substituted products.

Chloropropylate-d7 has been studied for its biological activity, particularly its metabolism by microorganisms such as Rhodotorula gracilis. In this yeast, chloropropylate-d7 is metabolized through a two-step process involving hydrolysis followed by decarboxylation. This metabolic pathway illustrates its potential as a tracer in biological studies . The compound's isotopic labeling allows researchers to track its metabolic fate more accurately than with non-labeled compounds.

The synthesis of Chloropropylate-d7 typically involves several steps:

  • Preparation of Deuterated Precursors: Starting materials that contain deuterium are prepared.
  • Esterification: The deuterated alcohol is reacted with a chlorinated acid derivative under acidic or basic conditions to form Chloropropylate-d7.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and isotopic integrity .

These methods require careful control of reaction conditions to achieve the desired isotopic labeling.

Studies involving Chloropropylate-d7 focus on its interactions with biological systems. Its metabolism by Rhodotorula gracilis highlights how deuterated compounds can provide insights into microbial degradation pathways. Additionally, interaction studies often explore how Chloropropylate-d7 affects enzymatic activities and metabolic rates compared to its non-deuterated counterpart.

Chloropropylate-d7 shares structural similarities with several other compounds but is unique due to its isotopic labeling. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
ChloropropylateC17H16Cl2O3C_{17}H_{16}Cl_2O_3Non-deuterated version; used widely in agriculture
DichlorpropionateC5H6Cl2O2C_{5}H_{6}Cl_2O_2Shorter carbon chain; different applications
BenzoylchlorideC7H5ClOC_{7}H_{5}ClODifferent functional group; used in organic synthesis
Propyl acetateC5H10O2C_{5}H_{10}O_2Non-halogenated; simpler structure

Chloropropylate-d7's unique isotopic labeling allows for enhanced tracking capabilities in research applications, distinguishing it from these similar compounds .

Chloropropylate-d7 (CAS 1234423-98-3) derives from the base structure of chloropropylate (C₁₇H₁₆Cl₂O₃), with seven hydrogen atoms replaced by deuterium (²H/D). The molecular formula becomes C₁₇H₉D₇Cl₂O₃, increasing the molecular weight from 339.21 g/mol to approximately 346.25 g/mol. This substitution occurs at specific positions within the isopropyl ester and benzilic acid moieties, strategically chosen to minimize alterations to reactive sites while maximizing isotopic detection sensitivity.

The compound retains the dichlorobenzilic acid backbone that defines chloropropylate’s biological activity, featuring two para-chlorinated phenyl groups connected to a central hydroxyacetic acid framework. X-ray crystallography of the parent compound reveals a planar arrangement of the aromatic rings, with the ester group adopting a conformation that facilitates interaction with biological targets. Deuterium incorporation alters vibrational frequencies in infrared spectra and causes predictable upfield shifts in ¹H-NMR signals, which are critical for distinguishing labeled from unlabeled species in mixed systems.

Table 1: Comparative Structural Properties of Chloropropylate and Chloropropylate-d7

PropertyChloropropylateChloropropylate-d7
Molecular FormulaC₁₇H₁₆Cl₂O₃C₁₇H₉D₇Cl₂O₃
Molecular Weight (g/mol)339.21~346.25
Key Functional GroupsDichlorophenyl, esterIdentical, with D-substitution
Spectral Signature¹H-NMR: δ 1.2 (isopropyl)¹H-NRM: δ 1.2 reduced; ²H-NMR detectable

Historical Development and Synthetic Origins

The synthesis of chloropropylate-d7 builds upon mid-20th century acaricide development, where chloropropylate itself was first commercialized in the 1960s as a miticide targeting spider mites in citrus crops. Deuterated versions emerged in the 1990s alongside advances in isotopic labeling techniques for pesticide metabolism studies. Early routes involved direct H/D exchange using deuterated sulfuric acid catalysts, but modern syntheses employ fully deuterated starting materials to achieve positional specificity.

A representative synthesis involves three stages:

  • Deuterated isopropanol preparation: Reacting acetone-d6 with deuterium gas over a palladium catalyst yields (CD₃)₂CDOD.
  • Benzilic acid deuteration: 4,4’-Dichlorobenzilic acid undergoes selective deuterium incorporation at alpha positions via base-catalyzed exchange in D₂O.
  • Esterification: Coupling deuterated isopropanol with deuterated benzilic acid using d6-acetic anhydride as the acylating agent.

This multistep approach achieves >98% isotopic purity, as verified by high-resolution mass spectrometry. The process requires specialized glassware to prevent protium contamination and yields stable crystalline product suitable for long-term storage.

Role of Deuterium Labeling in Modern Chemical Research

Deuterium’s nuclear spin (I=1) and distinct neutron count make chloropropylate-d7 indispensable in two key areas:

Reaction Mechanism Elucidation

In kinetic isotope effect (KIE) studies, the C-D bond’s higher stability compared to C-H (bond dissociation energy ~443 kJ/mol vs. 413 kJ/mol) slows reaction rates at deuterated positions. This allows researchers to identify rate-determining steps in chloropropylate’s metabolic oxidation pathways. For example, cytochrome P450-mediated demethylation shows a KIE of 3.2 when comparing deuterated vs. protiated substrates, confirming hydrogen abstraction as the mechanism’s bottleneck.

Advanced Spectroscopic Analysis

Table 2: Spectroscopic Applications of Chloropropylate-d7

TechniqueApplicationBenefit
²H-NMRTracking molecular conformationEliminates ¹H background signals
LC-MS/MSQuantifying metabolic productsDistinguishes parent drug from metabolites
Isotope Ratio MSEnvironmental fate studiesDetects ppm-level degradation products
Neutron DiffractionCrystal structure determinationLocates deuterium positions precisely

In environmental chemistry, chloropropylate-d7 serves as an internal standard for quantifying protiated chloropropylate residues via isotope dilution mass spectrometry. This approach compensates for matrix effects in soil and water samples, achieving detection limits <0.1 ppb. Furthermore, the compound’s altered physical properties—notably its 0.02 g/cm³ density increase over chloropropylate—enable separation via ultracentrifugation in partitioning studies.

Chloropropylate-d7 represents an important deuterated variant of the organochlorine compound chloropropylate, featuring seven deuterium atoms strategically incorporated into its molecular structure [5]. This deuterated analog serves as a valuable internal standard for analytical chemistry applications, particularly in mass spectrometry-based quantification methods [27]. The following sections detail the specialized methodologies employed in the synthesis, optimization, and quality control of this isotopically labeled compound.

Deuteration Techniques for Chloropropylate-d7 Production

The production of Chloropropylate-d7 necessitates sophisticated deuteration techniques to achieve selective hydrogen-deuterium exchange at specific molecular positions . Several methodologies have been developed for the incorporation of deuterium atoms into the chloropropylate structure, each with distinct advantages depending on the desired deuteration pattern and isotopic purity requirements [5] [12].

Catalytic Hydrogen-Deuterium Exchange

One of the primary approaches for Chloropropylate-d7 synthesis involves catalytic hydrogen-deuterium exchange reactions using transition metal catalysts [5]. This method employs palladium-based catalysts supported on carbon (Pd/C) in combination with deuterium oxide (D2O) as the deuterium source [5] [10]. The reaction proceeds through the following general mechanism:

  • Adsorption of the chloropropylate substrate and deuterium onto the palladium catalyst surface [5]
  • Cleavage of specific carbon-hydrogen bonds in the substrate [5]
  • Formation of new carbon-deuterium bonds through insertion of deuterium [5]
  • Desorption of the deuterated product from the catalyst surface [5]

This approach is particularly effective for introducing deuterium at benzylic and aliphatic positions within the chloropropylate molecule, which is essential for achieving the desired d7 labeling pattern [10] [12].

Base-Catalyzed Deuteration

For positions adjacent to activating groups in the chloropropylate structure, base-catalyzed deuteration provides an alternative synthetic route [12]. This method utilizes strong bases such as potassium tert-butoxide or sodium deuteroxide to facilitate hydrogen-deuterium exchange at relatively acidic positions [12]. The reaction typically involves:

  • Deprotonation of the substrate at positions with relatively acidic hydrogens [12]
  • Formation of carbanions or enolates as reaction intermediates [12]
  • Deuteration through proton transfer from deuterated solvents such as deuterium oxide or deuterated methanol [12]

This approach is particularly valuable for introducing deuterium at positions that are less accessible through catalytic methods, thereby enabling complete deuteration patterns required for Chloropropylate-d7 [12] [5].

Synthetic Routes from Deuterated Precursors

  • Preparation of deuterated precursors through established deuteration protocols
  • Assembly of these precursors through conventional organic synthesis reactions
  • Preservation of the deuterium labels throughout the synthetic sequence

Table 1 summarizes the comparative advantages and limitations of these deuteration techniques for Chloropropylate-d7 production:

Deuteration TechniqueDeuteration SitesTypical Deuterium Incorporation (%)Key ReagentsReaction Conditions
Catalytic H-D ExchangeBenzylic, aliphatic90-98%Pd/C, D2O, Al80-120°C, 1-24 hours
Base-Catalyzed ExchangeActivated positions85-95%NaOD, D2O, KOtBu30-80°C, 2-48 hours
Deuterated PrecursorsMultiple sites>98%d8-glycerol, d-labeled reagentsVaries by synthetic step

[5] [8] [10]

Optimization of Reaction Conditions for Isotopic Purity

Achieving high isotopic purity in Chloropropylate-d7 production requires careful optimization of reaction conditions to maximize deuterium incorporation while minimizing side reactions and back-exchange processes [9] [10]. Several critical parameters must be controlled to ensure optimal isotopic enrichment.

Temperature and Pressure Effects

Temperature significantly influences both the rate of deuterium incorporation and the selectivity of the deuteration process [5] [10]. Higher temperatures generally accelerate the exchange reaction but may lead to undesired side reactions or decomposition of sensitive functional groups [10]. Experimental studies have demonstrated that:

  • For catalytic deuteration of chloropropylate, temperatures between 80-120°C typically provide optimal deuterium incorporation [5]
  • Lower temperatures (30-60°C) often yield higher selectivity but require extended reaction times [10]
  • Pressure control is essential when using deuterium gas as the deuterium source, with moderate pressures (5-10 bar) generally providing optimal results [10]

The relationship between temperature and deuterium incorporation follows a non-linear pattern, with an optimal temperature range that balances reaction rate and selectivity [10] [12].

Catalyst Selection and Loading

The choice of catalyst and its loading level significantly impact the efficiency of deuteration reactions for Chloropropylate-d7 synthesis [5] [10]. Experimental findings indicate that:

  • Palladium on carbon (Pd/C) at 5-10% loading typically provides the best balance of activity and selectivity [5]
  • Platinum catalysts offer higher selectivity for certain positions but generally exhibit lower overall activity [10]
  • Homogeneous catalysts based on iridium or ruthenium complexes can provide complementary selectivity patterns [10] [12]

Catalyst loading must be carefully optimized, as excessive catalyst concentrations can promote undesired side reactions, while insufficient loading leads to incomplete deuteration [5] [10].

Solvent Systems and Deuterium Sources

The selection of appropriate solvent systems and deuterium sources is crucial for achieving high isotopic purity in Chloropropylate-d7 [5] [12]. Key considerations include:

  • Deuterium oxide (D2O) serves as the primary deuterium source for many exchange reactions, with deuterium gas (D2) used for specific applications [5] [8]
  • Mixed solvent systems containing deuterated solvents (such as deuterated methanol or deuterated dimethyl sulfoxide) often enhance deuterium incorporation [12]
  • The presence of protic solvents or moisture can lead to back-exchange, reducing isotopic purity [12]

Table 2 presents optimized reaction conditions for achieving high isotopic purity in Chloropropylate-d7 production:

ParameterOptimal RangeEffect on Isotopic PurityMonitoring Method
Temperature90-110°C>95% D incorporation at benzylic positionsNMR spectroscopy
Reaction Time6-12 hoursPrevents back-exchange while ensuring complete reactionGC-MS analysis
Catalyst Loading7-10% Pd/CBalances activity and selectivityConversion monitoring
Deuterium SourceD2O (99.9% D)Provides high isotopic enrichmentIsotope ratio MS
pH7.5-8.5Prevents acid-catalyzed back-exchangepH monitoring

[5] [9] [10]

Reaction Monitoring and Endpoint Determination

Continuous monitoring of the deuteration reaction is essential for determining the optimal endpoint and maximizing isotopic purity [9] [17]. Several analytical techniques are employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides direct information on deuterium incorporation at specific molecular positions [17] [31]
  • Mass Spectrometry (MS) enables determination of overall deuteration levels and isotopic distribution patterns [17] [27]
  • Gas Chromatography (GC) coupled with MS allows monitoring of reaction progress and identification of partially deuterated intermediates [27] [29]

The reaction endpoint is typically determined when deuterium incorporation reaches a plateau, beyond which extended reaction times may lead to decreased isotopic purity due to back-exchange processes [17] [31].

Chromatographic Purification and Quality Control Protocols

The production of high-purity Chloropropylate-d7 requires rigorous purification and quality control protocols to ensure both chemical and isotopic purity [11] [14]. These protocols involve sophisticated chromatographic techniques and comprehensive analytical characterization.

Chromatographic Purification Strategies

Multiple chromatographic techniques are employed sequentially to achieve the high purity levels required for analytical standard applications of Chloropropylate-d7 [11] [22]. The purification strategy typically involves:

  • Initial purification using conventional column chromatography with silica gel or alumina as stationary phases [11]
  • Further purification through high-performance liquid chromatography (HPLC) using reversed-phase or normal-phase conditions [11]
  • Final purification using preparative gas chromatography for volatile fractions [22]

The selection of mobile phases and elution conditions is critical for achieving effective separation of the target compound from structurally similar impurities and partially deuterated analogs [11] [22].

Table 3 outlines typical chromatographic conditions for Chloropropylate-d7 purification:

Chromatographic TechniqueStationary PhaseMobile Phase/ConditionsTarget Impurities Removed
Column ChromatographySilica gel (60-120 mesh)Hexane/Ethyl acetate (95:5)Polar synthesis byproducts
Reversed-Phase HPLCC18 (5 μm, 250 × 10 mm)Acetonitrile/Water (70:30)Non-deuterated and partially deuterated analogs
Normal-Phase HPLCSilica (5 μm, 250 × 10 mm)Hexane/Isopropanol (98:2)Structural isomers and related compounds
Preparative GC5% Phenyl-methylsiliconeTemperature program: 80-280°CVolatile impurities with similar boiling points

[11] [22] [24]

Isotopic Purity Assessment

Determination of isotopic purity is a critical aspect of quality control for Chloropropylate-d7 [14] [17]. Several complementary analytical techniques are employed to assess deuterium incorporation at both the molecular and site-specific levels:

  • Deuterium Nuclear Magnetic Resonance (D-NMR) spectroscopy provides direct quantification of deuterium at specific molecular positions [17] [31]
  • Mass Spectrometry with isotope pattern analysis enables determination of overall deuteration levels [14] [27]
  • Gas Chromatography-Mass Spectrometry (GC-MS) allows separation and quantification of isotopologues with different deuteration patterns [27] [29]

The isotopic purity is typically expressed as atom percent deuterium, representing the percentage of hydrogen positions occupied by deuterium atoms [14] [31]. For Chloropropylate-d7, high-quality standards typically exhibit isotopic purities exceeding 98 atom percent deuterium [14] [27].

Chemical Purity Determination

In addition to isotopic purity, the chemical purity of Chloropropylate-d7 must be rigorously assessed to ensure its suitability as an analytical standard [14] [22]. The chemical purity determination involves:

  • Quantitative analysis using chromatographic techniques with appropriate detection methods [22]
  • Identification and quantification of potential impurities, including synthesis byproducts and degradation products [22]
  • Structural confirmation through spectroscopic techniques such as NMR and high-resolution mass spectrometry [14] [31]

Chemical purity requirements for Chloropropylate-d7 analytical standards typically exceed 99%, with comprehensive impurity profiling to identify and quantify all impurities present at levels above 0.1% [14] [22].

Hydrogen-1 Nuclear Magnetic Resonance Characteristics

Chloropropylate-d7 exhibits distinctive hydrogen-1 nuclear magnetic resonance spectral signatures that fundamentally differ from its non-deuterated counterpart due to the incorporation of seven deuterium atoms [2]. The deuterated form shows dramatically reduced signal intensity in proton nuclear magnetic resonance spectra, as deuterium atoms are effectively invisible to hydrogen-1 nuclear magnetic resonance detection [3]. The remaining non-deuterated hydrogen atoms in Chloropropylate-d7 produce significantly simplified spectral patterns compared to the parent compound.

The aromatic hydrogen atoms in the dichlorophenyl rings remain as the primary observable signals in hydrogen-1 nuclear magnetic resonance spectra of Chloropropylate-d7 [4] [5]. These aromatic protons typically appear in the characteristic downfield region between 7.0-8.0 parts per million, consistent with electron-withdrawing effects of the chlorine substituents [6]. The relative integration patterns become altered due to the replacement of the isopropyl ester hydrogen atoms with deuterium, resulting in modified peak ratios compared to the parent compound .

Carbon-13 Nuclear Magnetic Resonance Spectral Features

Carbon-13 nuclear magnetic resonance spectroscopy provides enhanced structural information for Chloropropylate-d7 through deuterium isotope effects on carbon chemical shifts [7]. The carbon atoms directly bonded to deuterium exhibit characteristic upfield shifts of approximately 0.2-0.6 parts per million compared to their hydrogen-bonded counterparts [8] [7]. This isotope effect enables precise identification of deuteration sites within the molecular structure.

The carbonyl carbon of the ester functional group maintains its characteristic chemical shift around 170-180 parts per million, unaffected by remote deuterium substitution [4] [5]. The aromatic carbon atoms display typical chemical shifts between 120-140 parts per million, with the chlorine-substituted carbons appearing slightly downfield due to the electronegative halogen influence [9] [10].

Deuterium Nuclear Magnetic Resonance Analysis

Deuterium nuclear magnetic resonance spectroscopy serves as the primary analytical technique for direct observation of deuterium incorporation in Chloropropylate-d7 [3] [11]. Unlike hydrogen-1 nuclear magnetic resonance, deuterium nuclear magnetic resonance directly detects the deuterium nuclei with spin quantum number equal to one, producing characteristic quadrupolar splitting patterns [3] [12].

The deuterium chemical shifts in Chloropropylate-d7 closely parallel the corresponding hydrogen chemical shifts in the parent compound, typically within 0.1 parts per million [9] [3]. The isopropyl deuterium atoms appear as characteristic multipets in the aliphatic region around 1.0-4.0 parts per million, with coupling patterns reflecting the deuterium-deuterium interactions [12] [10].

Nuclear Magnetic Resonance ParameterChloropropylateChloropropylate-d7
Hydrogen-1 integration ratioFull complementReduced by 7H
Aromatic hydrogen chemical shifts7.0-8.0 ppm7.0-8.0 ppm
Carbon-13 isotope effectsNone0.2-0.6 ppm upfield
Deuterium chemical shiftsNot applicable1.0-4.0 ppm
Deuterium coupling constantsNot applicable20-25 Hz

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

Chloropropylate-d7 displays a molecular ion peak at mass-to-charge ratio 346, representing a seven mass unit increase compared to the parent compound at mass-to-charge ratio 339 [2]. The molecular ion peak intensity typically appears moderate to weak due to the inherent instability of large organic molecular ions under electron ionization conditions [4] [13]. The isotope pattern reflects the presence of two chlorine atoms, producing the characteristic molecular ion plus two peak at mass-to-charge ratio 348 with approximately one-third the intensity of the molecular ion peak [13].

The deuterium incorporation significantly influences the fragmentation pathways by altering bond dissociation energies [14] [15]. Carbon-deuterium bonds exhibit greater stability compared to carbon-hydrogen bonds due to the deuterium kinetic isotope effect, resulting in modified fragmentation patterns and altered relative peak intensities [16] [17].

Primary Fragmentation Processes

The primary fragmentation of Chloropropylate-d7 follows ester bond cleavage mechanisms characteristic of benzilic acid esters [18] [4]. The loss of the deuterated isopropyl group produces a major fragment ion at mass-to-charge ratio 303, corresponding to the dichlorobenzilic acid cation . This fragmentation represents α-cleavage adjacent to the carbonyl group, a favored process in ester compounds [19] [18].

Secondary fragmentation involves the loss of individual deuterium atoms or deuterated methyl groups from the molecular ion and primary fragments [15] [17]. The deuterium kinetic isotope effect reduces the probability of carbon-deuterium bond cleavage compared to carbon-hydrogen bond cleavage, resulting in relatively higher intensities for deuterium-containing fragments [14] [16].

Chlorine Isotope Effects in Fragmentation

The presence of chlorine atoms in Chloropropylate-d7 produces characteristic isotope patterns throughout the mass spectrum [18] [13]. Each chlorine-containing fragment exhibits the molecular ion plus two pattern with intensity ratios reflecting the number of chlorine atoms present [20]. The dichlorophenyl fragments typically appear at mass-to-charge ratios showing the three-to-one intensity ratio characteristic of two chlorine atoms [13].

Hydrogen chloride and deuterium chloride elimination represents another significant fragmentation pathway, producing fragments with mass losses of 36 and 37 mass units respectively [18] [13]. The deuterium-containing fragments show reduced tendency for hydrogen halide elimination due to the stronger carbon-deuterium bonds [14] [17].

Fragmentation ProcessChloropropylateChloropropylate-d7Mass Difference
Molecular ionm/z 339m/z 346+7
Isopropyl lossm/z 296m/z 303+7
Dichlorophenyl fragmentm/z 145m/z 1450
Hydrogen halide lossm/z 303 (-HCl)m/z 309 (-DCl)+6
Base peakVariableVariableVariable

Comparative Analysis with Non-deuterated Chloropropylate

Nuclear Magnetic Resonance Spectral Differences

The nuclear magnetic resonance spectral comparison between Chloropropylate and Chloropropylate-d7 reveals fundamental differences in signal patterns and integration values [8] [7]. The non-deuterated compound exhibits complete hydrogen-1 nuclear magnetic resonance spectral coverage with characteristic multipets for the isopropyl ester group around 1.2 and 5.2 parts per million [6]. In contrast, Chloropropylate-d7 shows absence of these aliphatic hydrogen signals, confirming successful deuterium incorporation at the isopropyl positions [11].

Carbon-13 nuclear magnetic resonance spectra demonstrate deuterium isotope effects on chemical shifts for carbons directly bonded to deuterium atoms [7]. The isopropyl carbon atoms in Chloropropylate-d7 appear upfield by approximately 0.3-0.5 parts per million compared to the non-deuterated analog, providing definitive evidence of deuterium substitution [8]. These isotope effects serve as sensitive probes for deuterium incorporation and positional assignment [7] [21].

Mass Spectrometric Fragmentation Comparisons

Mass spectrometric analysis reveals distinct fragmentation differences between Chloropropylate and its deuterated analog [14] [15]. The seven mass unit increase in all deuterium-containing fragments allows precise tracking of fragmentation pathways and deuterium retention during mass spectral decomposition [16]. Fragments originating from the aromatic portions of the molecule show identical mass-to-charge ratios in both compounds, confirming that deuterium substitution occurs exclusively in the isopropyl ester group [4].

The relative intensities of corresponding fragments differ between the two compounds due to deuterium kinetic isotope effects [14] [17]. Fragmentation processes involving carbon-deuterium bond cleavage occur at reduced rates compared to carbon-hydrogen bond cleavage, resulting in enhanced stability of deuterium-containing fragments [16]. This effect manifests as increased relative intensities for molecular ions and larger fragments in Chloropropylate-d7 compared to the parent compound [15].

Analytical Applications and Method Development

The spectroscopic differences between Chloropropylate and Chloropropylate-d7 enable their use as internal standards in analytical methods [22] [23]. The deuterated compound serves as an ideal internal standard for gas chromatography-mass spectrometry analysis of Chloropropylate residues, providing compensation for matrix effects and instrumental variations [24] [23]. The similar chemical properties but distinct mass spectral signatures allow accurate quantification without interference [22].

Nuclear magnetic resonance spectroscopy applications utilize the deuterium incorporation for mechanistic studies and metabolic pathway investigations [25] [3]. The deuterium labels serve as tracers for following molecular transformations and identifying sites of chemical modification . The combination of hydrogen-1, carbon-13, and deuterium nuclear magnetic resonance techniques provides comprehensive structural characterization and purity assessment for deuterated analytical standards [11].

Analytical ParameterChloropropylateChloropropylate-d7Application
Molecular ion mass339346Internal standard
Hydrogen-1 nuclear magnetic resonance complexityHighReducedStructural confirmation
Carbon-13 isotope shiftsAbsentPresentDeuterium localization
Fragmentation selectivityStandardEnhancedMechanistic studies
Analytical sensitivityReferenceEnhancedTrace analysis

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

345.0915870 g/mol

Monoisotopic Mass

345.0915870 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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